molecular formula C45H49NO4 B588386 3-O-Trityl-diprenorphine CAS No. 157891-91-3

3-O-Trityl-diprenorphine

Cat. No.: B588386
CAS No.: 157891-91-3
M. Wt: 667.89
InChI Key: SNKBBYANVCGZHV-YZVUOYQISA-N
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Description

3-O-Trityl-diprenorphine (CAS 157891-91-3) is a key chemical precursor in the radiosynthesis of positron emission tomography (PET) radioligands targeting opioid receptors in the brain . This protected derivative of diprenorphine features a trityl group that masks the phenolic hydroxy group, which is essential for achieving selective radio-labeling at other positions on the molecule, such as the 6-O-position . Researchers utilize this compound primarily for the automated production of carbon-11 and fluorine-18 labelled diprenorphine analogs, including [6-O-methyl-11C]diprenorphine ([11C]DPN) and 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) . These radiotracers are potent, non-selective opioid receptor antagonists with subnanomolar affinity for the μ (mu), δ (delta), and κ (kappa) opioid receptor subtypes . They are critical tools in neuroimaging research for the non-invasive study of the opioid receptor system in vivo, providing insights into physiological processes and pathophysiological conditions such as chronic pain, movement disorders, and substance abuse . This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-15-methoxy-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO4/c1-41(2,47)36-28-42-23-24-44(36,48-3)40-43(42)25-26-46(29-30-19-20-30)37(42)27-31-21-22-35(39(49-40)38(31)43)50-45(32-13-7-4-8-14-32,33-15-9-5-10-16-33)34-17-11-6-12-18-34/h4-18,21-22,30,36-37,40,47H,19-20,23-29H2,1-3H3/t36-,37-,40-,42+,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKBBYANVCGZHV-GGRBNYHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 O Trityl Diprenorphine

Synthesis of 3-O-Trityl-diprenorphine from Precursors

The creation of this compound is a multi-step process that begins with precursors derived from thebaine and involves key functionalization and protection steps. This intermediate is valuable in the synthesis of various diprenorphine (B84857) derivatives, particularly for radiolabeling studies. nih.govmdpi.com

Starting Materials and Initial Functionalization (e.g., from Thebaine via Diprenorphine intermediates)

The synthesis of diprenorphine and its derivatives originates from the natural poppy alkaloid, thebaine. mdpi.comcore.ac.uk A crucial transformation is the Diels-Alder reaction between thebaine and an appropriate dienophile, such as methyl vinyl ketone, which introduces the characteristic 6,14-endo-etheno bridge. tandfonline.comacs.orgresearchgate.net This initial adduct undergoes a series of reactions including hydrogenation and Grignard reactions to form the core structure of diprenorphine. mdpi.comresearchgate.net

A key intermediate for the synthesis of this compound is 6-O-desmethyl-diprenorphine. core.ac.uk This compound is prepared from diprenorphine through demethylation of the 6-methoxy group. Another important precursor that can be generated is 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN), which serves as a base-stable intermediate for further modifications. nih.govmdpi.com

The general synthetic pathway can be summarized as follows:

Thebaine undergoes a Diels-Alder reaction. mdpi.com

The resulting adduct is modified to produce diprenorphine . researchgate.net

Diprenorphine is then converted to 6-O-desmethyl-diprenorphine .

This sequence provides the necessary scaffold for the subsequent protection of the 3-hydroxyl group.

Protection of the 3-Hydroxyl Group: Tritylation Reaction Conditions

To enable selective chemical modifications at other positions of the diprenorphine molecule, particularly at the 6-O position, the phenolic 3-hydroxyl group is protected with a bulky trityl (triphenylmethyl) group. mdpi.com This protecting group is stable under basic conditions but can be readily removed under acidic conditions. researchgate.net

The tritylation of the 3-hydroxyl group of a diprenorphine intermediate is typically achieved using trityl chloride (TrCl) in the presence of a base. researchgate.net Common bases employed include triethylamine (B128534) (Et3N) or pyridine (B92270). sciforum.netgoogle.com The reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (CH2Cl2). researchgate.net

Alternative tritylating agents and conditions have also been explored. For instance, 4-dimethylamino-N-triphenylmethylpyridinium chloride has been used as a tritylating agent, offering advantages in terms of stoichiometry control. orgsyn.org Metal catalysis, using reagents like mercuric chloride (HgCl2), has also been reported for tritylation reactions. google.com For base-sensitive substrates, methods have been developed that avoid the use of strong bases. sciforum.net

Table 1: Reagents and Catalysts for Tritylation

Reagent/Catalyst Function Reference
Trityl Chloride (TrCl) Tritylating agent researchgate.net
Triethylamine (Et3N) Base researchgate.net
Pyridine Base/Solvent sciforum.net
Dichloromethane (CH2Cl2) Solvent researchgate.net
4-dimethylamino-N-triphenylmethylpyridinium chloride Tritylating agent orgsyn.org
Mercuric Chloride (HgCl2) Catalyst google.com
Sodium Hydride (NaH) Base mdpi.commdpi.com
N,N-Dimethylformamide (DMF) Solvent mdpi.commdpi.com

The efficiency of the tritylation reaction can vary depending on the specific conditions and substrates used. The use of the base-stable, acid-labile trityl protecting group is noted to minimize the formation of byproducts, leading to reproducible radiosyntheses. researchgate.net For instance, the synthesis of 3-O-trityl-6-O-desmethyl-buprenorphine, a related compound, using a two-step automated process resulted in a 15% radiochemical yield. mdpi.com In the synthesis of a tosylated precursor from [3-O-Trityl-6-O-desmethyl] diprenorphine (TDD), the yield was reported to be between 35-45% with a purity of over 97%. snmjournals.org

The purity of the final this compound product is crucial for its use in subsequent reactions, especially in the preparation of radiolabeled compounds for medical imaging, where high purity (>99%) is often required. vulcanchem.com

Reagents and Catalysts Utilized

Purification Strategies for the Tritylated Intermediate

Following the tritylation reaction, the crude product mixture requires purification to isolate the desired this compound. A common and effective method for purification is flash chromatography on silica (B1680970) gel. snmjournals.orgmdpi.com The choice of eluent system is critical for achieving good separation. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often employed, with the ratio adjusted to optimize the separation. mdpi.com

For radiolabeled compounds derived from the tritylated intermediate, purification is frequently accomplished using high-performance liquid chromatography (HPLC). snmjournals.orgnih.gov This technique allows for the separation of the desired product from unreacted precursors and byproducts, ensuring high radiochemical purity. researchgate.netnih.gov Solid-phase extraction (SPE) cartridges can also be utilized as a purification step, particularly in automated synthesis modules. nih.govnih.gov

Table 2: Purification Techniques for this compound and its Derivatives

Purification Method Description Reference
Flash Chromatography Utilizes a silica gel column and a solvent gradient (e.g., hexane-ethyl acetate) to separate compounds based on polarity. snmjournals.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique used to purify and analyze the final product, especially for radiolabeled compounds. snmjournals.orgnih.gov
Solid-Phase Extraction (SPE) Employs cartridges to selectively retain and elute the compound of interest, often used in automated synthesis. nih.govnih.gov
Crystallization Can be used to obtain a highly pure solid product from a solution. orgsyn.org

Chemical Reactions and Derivatization at the 6-O Position (Protected Intermediate)

With the 3-hydroxyl group protected by the trityl moiety, the 6-O position of the diprenorphine intermediate becomes available for selective chemical transformations. This is particularly important for the synthesis of various analogs, including radiolabeled tracers for positron emission tomography (PET).

A common reaction is the alkylation of the 6-hydroxyl group. For example, 3-O-trityl-6-O-desmethyl-diprenorphine can be alkylated using reagents like (2-bromoethoxy)-tert-butyldiphenylsilane in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). mdpi.com This introduces a functionalized chain at the 6-O position, which can be further modified.

Another significant application is the synthesis of radiolabeled diprenorphine derivatives. For instance, [6-O-methyl-11C]diprenorphine is prepared by the O-methylation of (3-O-trityl,6-desmethyl)diprenorphine with [11C]iodomethane. researchgate.netnih.gov Similarly, the synthesis of [18F]-fluoroethyldiprenorphine involves the reaction of a tosylated precursor, derived from 3-O-trityl-6-O-desmethyl-diprenorphine, with [18F]-fluoride. snmjournals.org

The general scheme for derivatization at the 6-O position is as follows:

Deprotonation of the 6-hydroxyl group using a base (e.g., NaH, MeLi). mdpi.comsnmjournals.org

Reaction with an electrophile (e.g., alkyl halide, tosylate) to form a new ether linkage. mdpi.com

Subsequent deprotection of the 3-O-trityl group under acidic conditions (e.g., HCl) to yield the final product. snmjournals.orgnih.gov

These reactions highlight the utility of this compound as a key intermediate in the synthesis of a diverse range of diprenorphine analogs with potential applications in neuroscience research and medical imaging.

Selective Alkylation and Functionalization Strategies

The presence of the trityl group on the 3-hydroxyl position of diprenorphine is a key feature that facilitates the selective alkylation and functionalization at the 6-O-position. This strategy is fundamental to the synthesis of various derivatives, especially those intended for radiolabeling.

Nucleophilic Substitution Reactions (e.g., with Fluoroethyl Tosylates)

A pivotal application of this compound is in the synthesis of [¹⁸F]fluoroethyldiprenorphine ([¹⁸F]FE-DPN), a PET tracer for opioid receptors. This synthesis is achieved through a nucleophilic substitution reaction. The precursor, 3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN), is reacted with a fluoroethylating agent, such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEOTos). nih.gov

The reaction involves the deprotonation of the 6-hydroxyl group of TDDPN using a strong base like sodium hydride (NaH) in an anhydrous solvent such as N,N-dimethylformamide (DMF). nih.govnih.gov The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the fluoroethyl tosylate, displacing the tosylate leaving group. nih.govresearchgate.net This reaction is typically carried out at elevated temperatures, for instance at 100°C for 10 minutes, to ensure a high radiochemical yield. nih.gov Following the fluoroalkylation, the trityl protecting group is removed by acid hydrolysis, yielding the final product, [¹⁸F]FE-DPN. nih.govnih.gov

Researchers have optimized this process to improve yields and reduce synthesis time. For example, an automated radiosynthesis method has been developed that utilizes solid-phase extraction (SPE) cartridges for the purification of [¹⁸F]FETos, leading to high-quality PET tracers. nih.govresearchgate.net

Reactant 1Reactant 2BaseSolventTemperatureProductReference
3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN)2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEOTos)Sodium Hydride (NaH)N,N-dimethylformamide (DMF)100 °C[¹⁸F]Fluoroethyl-3-O-trityl-6-O-desmethyl-diprenorphine nih.govnih.gov
Radiolabeling Precursor Synthesis (e.g., Tosylated Precursors)

To streamline the synthesis of radiolabeled compounds like [¹⁸F]FE-DPN, new precursors derived from this compound have been developed. One such precursor is 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN). mdpi.comresearchgate.net The synthesis of this tosylated precursor from TDDPN involves a multi-step process.

First, TDDPN is alkylated with 2-bromoethoxy-tert-butyldiphenylsilane in the presence of sodium hydride. nih.govmdpi.com The subsequent removal of the tert-butyldiphenylsilyl (TBDPS) protecting group yields 6-O-(2-hydroxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (HE-TDDPN). nih.govmdpi.com Finally, the primary hydroxyl group of HE-TDDPN is tosylated using tosyl chloride in pyridine and dichloromethane to give the desired TE-TDDPN precursor. nih.govmdpi.com

An alternative approach involves reacting [3-O-Trityl-6-O-desmethyl] diprenorphine (TDD) with methyl lithium (MeLi) and purified ethylene (B1197577) ditosylate in dimethylformamide (DMF) to form the 6-(2-tosylethyl)-TDD (tosyl-TDD) precursor. snmjournals.org The use of these tosylated precursors facilitates a more direct and efficient one-pot radiolabeling process. mdpi.comsnmjournals.org The fluorination of tosyl-TDD, for instance, proceeds rapidly, eliminating several reaction and purification steps required in other methods. snmjournals.org

Starting MaterialReagentsIntermediateFinal ProductReference
3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN)1. 2-bromoethoxy-tert-butyldiphenylsilane, NaH6-O-(2-hydroxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (HE-TDDPN)6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) nih.govmdpi.com
[3-O-Trityl-6-O-desmethyl] diprenorphine (TDD)Methyl lithium (MeLi), ethylene ditosylateNot specified6-(2-tosylethyl)-TDD (tosyl-TDD) snmjournals.org

Other Functional Group Modifications

Beyond alkylation, this compound can undergo other chemical transformations, such as oxidation and reduction, to create a wider array of derivatives.

Oxidation Pathways

The diprenorphine scaffold, and by extension its trityl-protected form, can be subjected to oxidation reactions under specific conditions. Common oxidizing agents that could potentially be used include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). These reactions could lead to the formation of ketones or carboxylic acids, depending on the specific functional group being targeted and the reaction conditions employed. However, specific examples of the oxidation of this compound itself are not extensively detailed in the provided search results.

Reduction Reactions

Reduction reactions can also be performed on this compound to modify its functional groups. Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for such transformations. These reactions could potentially target carbonyl groups or other reducible moieties within the molecule, leading to the formation of alcohols or amines. As with oxidation, specific documented examples of the reduction of this compound are limited in the available information.

Deprotection Strategies for this compound Derivatives

The trityl (triphenylmethyl) group serves as a crucial protecting group for the phenolic 3-hydroxyl function of diprenorphine. Its bulky nature provides steric hindrance, and its removal under specific conditions allows for the unmasking of the hydroxyl group at a desired stage in a synthetic pathway. This deprotection is most commonly achieved under acidic conditions.

Acid-Labile Removal of the Trityl Group

The trityl group is classified as an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be selectively cleaved using acids. fiveable.metotal-synthesis.com This characteristic is fundamental to its application in multi-step syntheses, as it allows for modifications at other positions of the molecule, such as the 6-O-position, without affecting the protected 3-O-position. nih.gov

The mechanism of removal involves the protonation of the ether oxygen by a Brønsted acid. This protonation enhances the leaving group ability of the protected hydroxyl group, leading to the fragmentation of the O-C bond and formation of a highly stable trityl cation. total-synthesis.com The stability of this carbocation is a key driver for the reaction.

Common acids employed for the deprotection of trityl groups include hydrochloric acid (HCl), trifluoroacetic acid (TFA), and formic acid. fiveable.metotal-synthesis.com The choice of acid and reaction conditions depends on the sensitivity of other functional groups present in the molecule. fiveable.me In the context of this compound derivatives, which are often precursors for radiolabeled tracers, the deprotection step is typically the final step before purification. nih.govmdpi.comnih.gov For instance, the synthesis of [¹¹C]diprenorphine involves O-methylation of (3-O-trityl,6-desmethyl)diprenorphine followed by deprotection via acid hydrolysis. nih.gov

Optimized Conditions for Hydrolysis

The hydrolysis of the 3-O-trityl ether is a critical step that has been optimized to ensure high yields and purity of the final product, particularly in automated radiosyntheses. mdpi.commdpi.com Research has focused on refining reaction times, temperatures, and acid concentrations to achieve efficient deprotection without causing degradation of the target compound.

Several conditions for the acidic hydrolysis of this compound derivatives have been reported. In the synthesis of [¹⁸F]-fluoroethyldiprenorphine (FEDPN), the hydrolysis of the 3-O-trityl group is accomplished using 2 N HCl. snmjournals.org Another protocol specifies the use of a 2.0 M solution of HCl in ethanol (B145695) for 5 minutes at 40 °C to remove the trityl group. mdpi.comnih.gov

Optimization studies have demonstrated the sensitivity of this reaction. For example, one study found that using 1 M HCl at 40 °C for 10 minutes was insufficient for complete hydrolysis, necessitating an increase in the reaction time to 15 minutes to achieve full deprotection. mdpi.com Another procedure reported using 1 M hydrochloric acid at a higher temperature of 80 °C for 12 minutes. mdpi.com These variations highlight the importance of fine-tuning the hydrolysis conditions to balance reaction completion with the prevention of potential side reactions.

The following tables summarize the reported conditions for the deprotection of this compound derivatives.

Table 1: Reagents for Acid-Labile Removal of Trityl Group

Reagent Common Abbreviation Reference
Hydrochloric Acid HCl mdpi.commdpi.comsnmjournals.org
Trifluoroacetic Acid TFA fiveable.menih.gov

Table 2: Optimized Hydrolysis Conditions for this compound Derivatives

Reagent Concentration Temperature Time Product Reference
Hydrochloric Acid 2 N Not specified Not specified [¹⁸F]-fluoroethyldiprenorphine snmjournals.org
Hydrochloric Acid in Ethanol 2.0 M 40 °C 5 min [¹⁸F]Fluoroethyldiprenorphine mdpi.com
Hydrochloric Acid 1 M 80 °C 12 min [¹⁸F]FE-DPN mdpi.com

Application in Radioligand Development for Positron Emission Tomography Pet Research

Precursor for [¹⁸F]Fluoroethyl-diprenorphine ([¹⁸F]FE-DPN) Radiosynthesis

3-O-Trityl-diprenorphine, often abbreviated as TDDPN, is a key starting material for the production of [¹⁸F]Fluoroethyl-diprenorphine ([¹⁸F]FE-DPN), a radiotracer for imaging opioid receptors. The synthesis involves the introduction of a fluoroethyl group containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).

Synthesis Pathways and Automation Protocols

The synthesis of [¹⁸F]FE-DPN from the TDDPN precursor has been achieved through various pathways, most notably a two-pot, three-step procedure. mdpi.comresearchgate.net This process begins with the production of a radiolabeled prosthetic compound, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEOTos). mdpi.com The TDDPN precursor is then reacted with this [¹⁸F]FEOTos in N,N-dimethylformamide (DMF) in the presence of a strong base, such as sodium hydride (NaH), to form the fluoroethylated and still-protected intermediate. mdpi.com The final step is the removal of the trityl protecting group, typically achieved through treatment with hydrochloric acid, to yield the final product, [¹⁸F]FE-DPN. mdpi.commdpi.com

To enhance accessibility and reproducibility for clinical and preclinical studies, these synthesis pathways have been adapted for fully automated radiochemistry modules. nih.govnih.govresearchgate.net Systems like the GE TRACERlab FX FE and Scintomics HBIII module are used to perform the entire radiosynthesis, including the purification steps. mdpi.comnih.govresearchgate.net Automation protocols have been developed that integrate the preparation of high-purity [¹⁸F]fluoroethyl tosylate and the subsequent reaction with TDDPN on a single module, streamlining the production process. nih.govnih.gov For instance, a method was developed for the automated production of 2-[¹⁸F]fluoroethyl tosylate using solid-phase extraction (SPE) cartridges, which simplifies purification and avoids the need for HPLC at the intermediate stage. nih.govnih.gov More recent advancements have focused on developing novel precursors from TDDPN, such as 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), to enable a more direct, one-pot, two-step nucleophilic radiosynthesis. mdpi.comnih.govbenthamdirect.comingentaconnect.comresearchgate.netnih.govunifr.ch

Radiochemical Yields and Purity Enhancement

The efficiency of the radiosynthesis is measured by the radiochemical yield (RCY), which is the percentage of the initial radioactivity that is incorporated into the final product, corrected for radioactive decay. For the synthesis of [¹⁸F]FE-DPN from the TDDPN precursor, various studies have reported a range of yields, reflecting ongoing optimization efforts. An automated synthesis reported a decay-corrected RCY of 25 ± 7%. mdpi.commdpi.comresearchgate.net A separate synthesis using the TDDPN precursor yielded [¹⁸F]FE-DPN with a molar activity of approximately 37 GBq/μmol and a radiochemical yield of 22 ± 7%. mdpi.com

Optimization of reaction conditions and purification methods has led to significant improvements. One optimized, fully automated procedure on a modified GE Tracerlab FX FE synthesis panel, using a novel precursor derived from TDDPN, achieved a decay-corrected RCY of 44.5 ± 10.6%. mdpi.comresearchgate.netqut.edu.auresearcher.life Another one-pot method reported an RCY of 16-26% within a reduced synthesis time of 45 minutes. snmjournals.org Radiochemical purity is a critical quality parameter, and for [¹⁸F]FE-DPN, it is consistently reported to be high, often exceeding 97% or 99% after purification by High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netsnmjournals.org

Synthesis MethodRadiochemical Yield (RCY, Decay-Corrected)Radiochemical PuritySynthesis TimeReference
Automated from TDDPN25 ± 7%>99%~100 min mdpi.commdpi.comresearchgate.net
From TDDPN22 ± 7%Not SpecifiedNot Specified mdpi.com
Optimized Automated (from TE-TDDPN)44.5 ± 10.6%>99%60-65 min mdpi.comresearchgate.netqut.edu.au
One-Pot (from tosyl-TDD)16-26%>97%45 min snmjournals.org
One-Pot Nucleophilic (from TE-TDDPN)10.0 ± 1.2% (non-decay corrected)98.0%85 min nih.gov

Molar Activity and Specific Activity Considerations for Research Probes

Molar activity (Am), or specific activity (SA), refers to the amount of radioactivity per mole of a compound (e.g., in GBq/μmol). High molar activity is crucial for PET receptor imaging to ensure that the injected mass of the radioligand is low enough to not cause pharmacological effects and to avoid saturating the target receptors, which would interfere with accurate quantification.

The synthesis of [¹⁸F]FE-DPN using TDDPN-based precursors has yielded products with molar activities suitable for research applications. Reported values vary depending on the synthesis method and the activity of the starting [¹⁸F]fluoride. One automated method yielded molar activities in the range of 50–200 GBq/μmol. mdpi.comresearchgate.net Another optimized synthesis reported a molar activity of 32.2 ± 11.8 GBq/μmol. mdpi.comresearchgate.netqut.edu.au A different procedure resulted in a molar activity of around 37 GBq/μmol. mdpi.commdpi.com Using a novel precursor, TE-TDDPN, an even higher average specific activity of 2027 ± 1075 GBq/μM has been achieved. nih.gov These high molar activities allow for the administration of tracer doses in the picomolar range, which is essential for sensitive and specific PET imaging of opioid receptors.

PrecursorMolar/Specific ActivityReference
TDDPN50-200 GBq/μmol mdpi.comresearchgate.net
TDDPN37 GBq/μmol mdpi.commdpi.com
TE-TDDPN32.2 ± 11.8 GBq/μmol mdpi.comresearchgate.netqut.edu.au
TE-TDDPN2027 ± 1075 GBq/μM nih.gov
tosyl-TDD1.1 - 3.7 TBq/μmol (30-100 Ci/μmol) snmjournals.org

Precursor for [¹¹C]Methyl-diprenorphine Radiosynthesis

In addition to fluorine-18 labeling, this compound is a cornerstone precursor for the synthesis of [¹¹C]Methyl-diprenorphine ([¹¹C]DPN). This involves labeling with carbon-11 (B1219553), a positron emitter with a shorter half-life than fluorine-18, which can be advantageous for certain study designs.

Radiomethylation Reactions

The synthesis of [¹¹C]DPN from the TDDPN precursor is achieved via O-methylation of the 6-hydroxy group. researchgate.netnih.gov The trityl group at the 3-O position prevents methylation at that site, ensuring regioselectivity. researchgate.netnih.gov The reaction involves deprotonating the 6-hydroxy group of TDDPN using a base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), in a solvent like dimethylformamide (DMF). researchgate.netnih.gov The resulting alkoxide derivative is then reacted with a ¹¹C-methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govresearchgate.net The use of the base-stable trityl protecting group is key to achieving reproducible radiosyntheses with minimal byproduct formation. researchgate.net The final step is the removal of the acid-labile trityl group via acid hydrolysis, yielding [¹¹C]DPN. nih.gov

Automated Radiosynthesis Systems for [¹¹C]DPN

To ensure reliability and reproducibility for PET studies, the radiosynthesis of [¹¹C]DPN from TDDPN has been fully automated. nih.govresearchgate.net Commercial synthesis modules, such as the GE TRACERlab FX FE, are commonly employed for this purpose. nih.govresearchgate.netresearchgate.net An automated, one-pot synthesis based on the 3-O-trityl protected precursor has been developed that reliably delivers the final radiopharmaceutical. These automated systems control the entire two-step process: the initial ¹¹C-methylation of the precursor followed by the deprotection and purification steps. researchgate.netresearchgate.net This automation improves reproducibility and simplifies the formulation of the final product, making it the preferred method for the routine production of [¹¹C]DPN for PET research. nih.gov A modified synthetic method performed on a GE TRACERlab FXFE module using [¹¹C]methyl iodide produced via the gas phase method has been described, yielding [¹¹C]diprenorphine with a radiochemical yield of 13–19% and a specific activity of 15.5–23.8 GBq/μmol at the end of synthesis. researchgate.netresearchgate.net

Comparative Analysis of Trityl vs. Other Protecting Groups in Radiochemistry

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like PET radioligands. These chemical moieties temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. fiveable.meuchicago.edu An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed with high selectivity and yield. uchicago.edu In the context of radiochemistry, where rapid reaction times and high radiochemical yields are paramount, the choice of protecting group is even more crucial. nih.gov

Advantages of the Trityl Group (e.g., Base-Stability, Acid-Lability)

The triphenylmethyl (trityl) group has established itself as a valuable protecting group for hydroxyl and amine functionalities in organic synthesis, and its properties are particularly advantageous in radioligand development. total-synthesis.comlibretexts.org

One of the primary advantages of the trityl group is its pronounced base-stability . mdpi.comru.nl This stability allows for chemical manipulations under basic conditions without premature cleavage of the protecting group. For instance, in the synthesis of opioid receptor radioligands, a base-stable precursor is often required. mdpi.com The trityl group's resilience in basic environments ensures the integrity of the protected hydroxyl group during reactions that necessitate the use of bases.

Conversely, the trityl group is characterized by its acid-lability , meaning it can be easily and cleanly removed under mild acidic conditions. total-synthesis.comlibretexts.orgnih.gov This is a significant benefit in the final steps of radioligand synthesis, where harsh deprotection conditions could degrade the newly formed, sensitive radiolabeled molecule. The cleavage of the trityl group typically proceeds via the formation of a stable trityl cation, a process facilitated by acids like trifluoroacetic acid (TFA) or even weaker acids like acetic acid. total-synthesis.compeptide.com This selective removal is crucial for obtaining the final product with high purity. mdpi.com For example, in the preparation of [¹⁸F]FE-PEO, an F-labeled orvinol for PET imaging, the 3-O-trityl group is removed using acidic conditions after the radiofluorination step. mdpi.comresearchgate.net

The bulky nature of the trityl group can also offer steric hindrance, which can be exploited for selective protection of primary alcohols over secondary or tertiary alcohols. total-synthesis.com

Comparison with Silyl (B83357) Protecting Groups (e.g., TBDMS)

Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are another major class of protecting groups for alcohols. fiveable.meuwindsor.ca A comparative analysis reveals distinct differences in their properties and applications relative to the trityl group.

Stability and Deprotection:

While trityl groups are prized for their base stability and acid lability, TBDMS ethers exhibit a different profile. TBDMS ethers are generally stable to aqueous base but can be cleaved under acidic conditions. organic-chemistry.org However, their most characteristic feature is their lability towards fluoride (B91410) ions. uwindsor.caorganic-chemistry.org Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used for the selective cleavage of TBDMS ethers, a method that is orthogonal to the acid-based deprotection of trityl groups. organic-chemistry.org

This orthogonality is a key concept in complex syntheses, allowing for the selective removal of one type of protecting group while leaving others intact. uchicago.edu For instance, a molecule might be designed with both a trityl-protected alcohol and a TBDMS-protected alcohol, enabling chemists to unmask one hydroxyl group at a time for sequential reactions.

In some syntheses, silyl protecting groups have been used as an alternative to the trityl group. For example, the synthesis of [6-O-methyl-¹¹C]diprenorphine was developed using 3-O-tert-butyldimethylsilyl-6-O-desmethyl-diprenorphine before a more base-stable precursor, 3-O-trityl-6-O-desmethyl-diprenorphine, was introduced. mdpi.com

Interactive Data Table: Comparison of Trityl and TBDMS Protecting Groups

FeatureTrityl GroupTBDMS Group
Structure Triphenylmethyltert-Butyldimethylsilyl
Primary Deprotection Acid (e.g., TFA, Acetic Acid) total-synthesis.comnih.govFluoride Ions (e.g., TBAF) organic-chemistry.org
Stability to Base High mdpi.comGenerally Good organic-chemistry.org
Stability to Acid Labile total-synthesis.comLabile, but generally more stable than Trityl to weak acids
Steric Hindrance High total-synthesis.comModerate
Common Application Protection of alcohols and amines total-synthesis.comProtection of alcohols uwindsor.ca

Research Findings:

Detailed studies have demonstrated the practical application of these differing properties. For example, research on the synthesis of lipidated peptides highlighted the selective cleavage of trityl-type protecting groups using mild TFA solutions, conditions that would be compatible with many other functional groups. nih.gov In contrast, the removal of TBDMS ethers is often achieved with high chemoselectivity using fluoride sources, leaving other acid-sensitive groups untouched. organic-chemistry.org

The choice between a trityl group and a silyl group like TBDMS in radiochemistry ultimately depends on the specific synthetic route planned for the PET radioligand. The need for base-stable precursors in certain opioid radioligand syntheses has favored the use of the trityl group. mdpi.com The ability to deprotect under mild acidic conditions is also highly compatible with the final stages of producing radiopharmaceuticals, where time and product integrity are critical.

Preclinical Pharmacological Research of Derived Ligands Via 3 O Trityl Diprenorphine

In Vitro Receptor Binding and Affinity Studies

In vitro studies are fundamental to characterizing the interaction of new ligands with their target receptors. For derivatives of 3-O-Trityl-diprenorphine, these assays have been essential in determining their binding kinetics, receptor subtype affinity, and selectivity. This compound is a precursor used in the synthesis of radiolabeled opioid receptor ligands, such as [6-O-methyl-¹¹C]diprenorphine ([¹¹C]DPN) and 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN). mdpi.comnih.govresearchgate.netnih.gov

Binding Kinetics and Dissociation Characteristics

Binding kinetics studies define the rate at which a ligand associates with and dissociates from a receptor. These parameters are crucial for understanding the ligand's pharmacological profile. For instance, in vitro binding assays using rat brain membranes with tritiated diprenorphine (B84857) ([³H]DPN), a direct derivative, have shown a dissociation constant (Kd) of 0.23 nM. nih.govnih.gov The maximum binding capacity (Bmax) was determined to be 530 fmol/mg of protein in the same study. nih.govnih.gov This low Kd value indicates a very high affinity of diprenorphine for opioid receptors.

Opioid Receptor Subtype Affinity and Selectivity (mu, delta, kappa)

Diprenorphine (DPN), for which this compound is a synthetic precursor, is recognized as a highly potent, non-selective opioid receptor antagonist with subnanomolar affinity for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). nih.govnih.gov In vitro studies using Chinese hamster ovary (CHO) cells that express human opioid receptors have shown that diprenorphine is nearly equipotent in its affinity for all three receptor types. mdpi.comnih.gov Similarly, research on rat brain membranes showed that DPN binds with high affinity to all three subtypes. nih.govnih.gov

The antagonist [¹⁸F]FE-DPN, which is synthesized from a 3-O-trityl protected precursor, also demonstrated scant selectivity between opioid receptor subtypes in vitro. nih.gov This non-selective profile makes these ligands valuable tools for imaging the total population of opioid receptors. dntb.gov.ua

In Vitro Opioid Receptor Affinity (Ki) of Diprenorphine

Opioid Receptor SubtypeKi (nM) - Study 1 nih.govnih.govKi (nM) - Study 2 mdpi.comnih.gov
Mu (µ)0.200.07
Delta (δ)0.180.23
Kappa (κ)0.470.02

Displacement Studies with Selective Ligands

Displacement studies are conducted to confirm the binding affinity and selectivity of a new ligand by measuring its ability to displace a known selective radioligand from its receptor. Diprenorphine has been shown to be effective at displacing specific ligands from each of the opioid receptor subtypes in transformed CHO cells expressing human receptors. mdpi.comnih.gov These studies reinforce the high-affinity, non-selective binding profile of diprenorphine observed in direct binding assays.

Displacement of Selective Ligands by Diprenorphine mdpi.comnih.gov

Receptor SubtypeSelective Radioligand DisplacedDiprenorphine Ki (nM)
Mu (µ)[³H]DAMGO0.07
Delta (δ)[³H]naltrindole0.23
Kappa (κ)[³H]U-69,5930.02

In Vivo Animal Pharmacological Research (e.g., Rodent Models)

Following in vitro characterization, in vivo studies in animal models are essential to understand a ligand's behavior in a complex biological system. Ligands derived from this compound are used in positron emission tomography (PET) to investigate receptor occupancy and distribution in the brains of living animals. nih.govnih.gov

Receptor Occupancy and Distribution in Animal Brains (e.g., Rats)

In vivo receptor occupancy studies measure the extent to which a ligand binds to its target receptors in the brain after administration. meliordiscovery.com PET studies using radioligands like [¹¹C]DPN allow for the non-invasive study of opioid receptors in the brain. nih.govnih.gov

Studies measuring the total distribution volume of these tracers in the rat brain found the highest concentrations in areas known to be rich in opioid receptors, such as the thalamus, with lower levels in regions like the cerebellum. researchgate.net

Autoradiography Techniques on Animal Tissue Slices

Autoradiography is a technique used to visualize the distribution of a radiolabeled substance in tissue slices. Both in vitro and ex vivo autoradiography have been employed to map the location of opioid receptors in the brain using ligands derived from this compound. researchgate.net Ex vivo autoradiography of rat brain slices following the injection of ligands like [¹⁸F]DPN has confirmed binding to mu, kappa, and delta opioid receptors. researchgate.net These studies visually demonstrate the high density of opioid receptors in specific brain regions, corroborating the findings from in vivo PET imaging. nih.govresearchgate.net

Small Animal PET Studies using Derived Radioligands

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative investigation of biochemical processes. In the context of opioid receptor research, radiolabeled ligands derived from precursors like this compound are instrumental. The precursor, 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN), is particularly valuable for synthesizing radiolabeled diprenorphine derivatives. mdpi.com The trityl protecting group at the 3-O position is base-stable and acid-labile, which is advantageous during radiosynthesis. mdpi.com This allows for the specific introduction of a radiolabel, such as carbon-11 (B1219553) ([¹¹C]), at the 6-O-methyl position to create [6-O-methyl-¹¹C]diprenorphine ([¹¹C]DPN). mdpi.commdpi.com

Small animal PET studies using [¹¹C]DPN have provided significant insights into the distribution and density of opioid receptors in the brain. nih.gov In rats, [¹¹C]DPN has shown high accumulation in regions known to have a high density of opioid receptors, such as the thalamus and caudate putamen. nih.govijrmnm.com The specificity of this binding is confirmed by pretreatment with naloxone, a non-selective opioid receptor antagonist, which significantly reduces the uptake of [¹¹C]DPN in these regions. nih.gov The ratio of radioactivity in target brain regions to the cerebellum, an area with low opioid receptor density, increases over time, indicating specific binding. nih.gov For instance, at 40 minutes post-injection in rats, the thalamus-to-cerebellum and caudate putamen-to-cerebellum ratios were reported to be 8.6 and 7.2, respectively. nih.gov

The short half-life of carbon-11 (approximately 20.34 minutes) presents a logistical challenge for PET studies, requiring an on-site cyclotron and rapid synthesis for each experiment. mdpi.com This has spurred the development of diprenorphine derivatives labeled with fluorine-18 (B77423) ([¹⁸F]), which has a longer half-life (approximately 109.8 minutes). One such derivative is 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN), which can also be synthesized from the 3-O-trityl protected precursor. mdpi.com However, studies with [¹⁸F]fluoroethyl-diprenorphine have indicated lower brain uptake and more rapid metabolism compared to [¹¹C]DPN. researchgate.net

Table 1: Small Animal PET Studies with Diprenorphine-Derived Radioligands

RadioligandAnimal ModelKey FindingsReference
[¹¹C]DiprenorphineRatHigh uptake in thalamus and caudate putamen; uptake blocked by naloxone. nih.gov
[¹¹C]DiprenorphineMouseHigh brain accumulation (1.2% of injected dose at 30 min); 82-89% of radioactivity in the brain was unchanged [¹¹C]DPN at 30 min. nih.gov
[¹⁸F]FE-DPNRodentRecent studies suggest considerable selectivity for μ-opioid receptors in vivo. mdpi.com
[¹⁸F]fluoroethyl-diprenorphineMouseLower brain uptake and more rapid metabolism compared to [¹¹C]DPN. researchgate.net

Metabolite Analysis in Animal Plasma and Brain

Understanding the metabolic fate of a radiotracer is crucial for the accurate interpretation of PET imaging data. The presence of radiolabeled metabolites that can cross the blood-brain barrier can confound the signal from the parent radiotracer, leading to an overestimation of receptor binding. Therefore, metabolite analysis in both plasma and brain tissue is a critical component of preclinical radioligand evaluation.

For diprenorphine-based radiotracers, metabolism can occur through various pathways. frontiersin.org One potential route is N-dealkylation, which would result in the loss of the radiolabel if it is attached to the N-cyclopropylmethyl group. researchgate.net This was a concern with early versions of radiolabeled diprenorphine. researchgate.net The development of [6-O-methyl-¹¹C]diprenorphine, synthesized from this compound, aimed to create a more metabolically stable tracer, as the radiolabel is less susceptible to metabolic cleavage. mdpi.comresearchgate.net

In vivo studies in mice have shown that a significant fraction of [¹¹C]DPN in the brain remains as the unchanged parent compound. nih.gov At 30 minutes after injection, 82-89% of the radioactivity in the mouse brain was identified as intact [¹¹C]DPN. nih.gov This indicates that for the typical duration of a PET scan, the signal from the brain is predominantly from the parent radiotracer, which is essential for accurate quantification of receptor binding.

In vitro experiments using human liver microsomes, which contain key drug-metabolizing enzymes, have been used to predict the in vivo metabolism of diprenorphine. researchgate.net These studies have shown a high degree of agreement with in silico predictions, particularly regarding the formation of the diprenorphine-3-glucuronide metabolite. researchgate.net While [¹¹C]diprenorphine is extensively metabolized in the periphery, with less than 25% of the parent compound remaining in the blood at 30 minutes, the brain is largely protected from these metabolites. researchgate.net

Table 2: Metabolite Analysis of [¹¹C]Diprenorphine

Sample TypeAnimal ModelTime PointPercentage of Parent TracerKey FindingReference
BrainMouse30 min82-89%High proportion of unchanged tracer in the brain. nih.gov
BloodNot Specified30 min<25%Extensive peripheral metabolism. researchgate.net

Mechanism of Action Studies (Antagonism and Receptor Interaction)

Impact of the Trityl Group on Receptor Affinity and Stability (for the precursor itself as a research tool)

The trityl (triphenylmethyl) group is a bulky chemical moiety used as a protecting group in organic synthesis. In the context of this compound, its primary role is to protect the phenolic hydroxyl group at the 3-position during the chemical modifications required for radiolabeling, such as the introduction of a [¹¹C]methyl or [¹⁸F]fluoroethyl group at the 6-position. mdpi.commdpi.com The introduction of this bulky group at the 3-position would be expected to have a significant impact on the molecule's ability to bind to opioid receptors.

While direct binding studies on this compound itself are not the primary focus of research (as it is an intermediate), the principles of structure-activity relationships in opioid ligands suggest that such a large substituent would likely decrease binding affinity. The phenolic hydroxyl group at the 3-position is known to be a critical interaction point for many opioid ligands with the opioid receptors. The presence of the bulky trityl group would sterically hinder this interaction.

The stability that the trityl group imparts to the precursor molecule is crucial for the successful synthesis of radiolabeled diprenorphine derivatives. It is resistant to basic conditions used during the alkylation step of radiosynthesis but can be easily removed under acidic conditions (deprotection) to yield the final radioligand. mdpi.commdpi.com This chemical stability and ease of removal make the trityl group an effective protecting group in this context. mdpi.comfau.de The use of the trityl-protected precursor, 3-O-trityl-6-O-desmethyl-diprenorphine, was an improvement over earlier precursors like the 3-O-tert-butyldimethylsilyl derivative, as it helped to avoid the formation of 3-O-alkylated by-products during synthesis. mdpi.com

In broader chemical synthesis, the trityl group is also used to protect primary amines. fau.de Studies on other molecules have shown that the introduction of bulky N-substituents can influence receptor binding and functional activity, sometimes favorably by targeting specific binding pockets. fau.de However, in the case of this compound, the trityl group's function is primarily as a synthetic tool to facilitate the creation of high-quality radioligands for research, rather than to enhance the pharmacological properties of the precursor itself.

Analytical Methodologies for 3 O Trityl Diprenorphine and Its Research Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for both the purification of 3-O-Trityl-diprenorphine during its synthesis and the analysis of the final products derived from it.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its subsequent radiolabeled products, such as [¹¹C]Diprenorphine and 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN). researchgate.netnih.govnih.gov The trityl group provides a useful chromophore for UV detection, facilitating the monitoring of reactions and purity assessment. scribd.com

In the context of producing PET radiotracers, analytical HPLC is crucial for determining radiochemical purity and specific activity. For instance, after the synthesis of [¹⁸F]FE-DPN from a tritylated precursor, its radiochemical purity is measured using gradient or isocratic HPLC methods. mdpi.comnih.govnih.gov A common setup involves a reverse-phase (RP) C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or triethylamine (B128534), at a specific pH. mdpi.comnih.govnih.gov UV detection is typically set at wavelengths like 240 nm or 284.5 nm to quantify the non-radioactive components by comparing peak areas to a standard calibration curve. mdpi.comnih.gov

Semi-preparative HPLC is employed to purify the final radiolabeled compound from precursors, by-products, and other impurities after the synthesis and deprotection steps. mdpi.commdpi.com The collected radioactive fraction is then reformulated for further use. nih.gov

Table 1: Examples of HPLC Conditions for Diprenorphine (B84857) Derivatives

Compound Column Type Mobile Phase Detection Reference
[¹⁸F]FE-DPN Nucleodur C18 Pyramid (5 µm, 250 x 4.6 mm) Gradient: Acetonitrile and 0.1 M ammonium formate (pH 6.67) UV at 284.5 nm & Radiometric mdpi.comnih.gov
[¹⁸F]FE-DPN Gemini C18 (4.6 x 150 mm) Isocratic: 48/52 acetonitrile/triethylamine buffer (pH 7.2) UV at 240 nm & Radiometric nih.gov
Buprenorphine Kinetex C18 (2.6 µm, 150 x 4.6 mm) Gradient: Acetonitrile and potassium dihydrogen phosphate (B84403) buffer UV at 240 nm, 288 nm google.com

Solid Phase Extraction (SPE) for Purification

Solid Phase Extraction (SPE) is a critical purification technique used throughout the synthesis of diprenorphine derivatives, including those starting from this compound. nih.govnih.gov It is particularly valuable in automated radiochemistry systems for trapping the initial radionuclide, removing impurities, and isolating intermediate and final products, often circumventing the need for intermediate HPLC purification. researchgate.netnih.gov

In the radiosynthesis of [¹⁸F]FE-DPN, an SPE cartridge (e.g., Chromafix 30-PS-HCO3 or Oasis MAX) is used to trap the cyclotron-produced [¹⁸F]fluoride from [¹⁸O]water. nih.govresearchgate.netresearchgate.net After trapping, the [¹⁸F]fluoride is eluted into the reaction vessel for the labeling reaction. nih.gov

SPE is also instrumental in the purification of intermediates. For example, a method for producing high-purity 2-[¹⁸F]fluoroethyl tosylate, a labeling agent, uses SPE to remove the excess precursor (ethylene glycol bistosylate) after a precipitation step. mdpi.com Following the synthesis and deprotection of the final radiotracer, a reverse-phase SPE cartridge, such as a tC18 Sep-Pak, is used for the final formulation step. nih.gov The crude product is loaded onto the cartridge, which is then washed to remove aqueous impurities before the pure product is eluted with an organic solvent like ethanol (B145695). nih.gov Research has assessed various SPE stationary phases, including C4, C18, and phenyl, concluding that C18 is often optimal for the retention and elution of diprenorphine and its metabolites. nih.gov

Spectroscopic Characterization of Compounds

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and the various intermediates and reference standards synthesized from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound and its non-radioactive derivatives. researchgate.netresearchgate.netingentaconnect.comresearchgate.net Both ¹H and ¹³C NMR are used to provide a complete assignment of all protons and carbons in the molecule, confirming its identity and structure. researchgate.netingentaconnect.com

The synthesis of new precursors, such as 6-O-(2-tosyloxyethoxy)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), involves detailed NMR analysis to verify the structure at each step of the five-step synthesis from diprenorphine. researchgate.netingentaconnect.comnih.gov These analyses confirm the successful addition of the trityl protecting group to the 3-hydroxyl position and subsequent modifications at the 6-position. researchgate.netresearchgate.net For instance, NMR studies are crucial to confirm the position of methylation or fluoroethylation in reference standards. researchgate.net The complex, rigid structure of the morphinan (B1239233) skeleton results in characteristic chemical shifts and coupling constants in the NMR spectrum, which are carefully analyzed using 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment. researchgate.netresearchgate.net Certificates of Analysis for commercial batches of this compound typically include ¹H and ¹³C NMR spectra to guarantee its structure and purity. scribd.com

Table 2: Key Compound Structures in the Synthesis of Diprenorphine Derivatives

Compound Name Key Structural Feature Role Reference
Diprenorphine Parent opioid antagonist Starting Material researchgate.net
3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN) Trityl group at 3-OH, desmethyl at 6-O Precursor for radiolabeling researchgate.netnih.gov
6-O-(2-tosyloxyethoxy)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) Tosyloxyethoxy group at 6-O, trityl at 3-OH Advanced precursor for [¹⁸F]FE-DPN researchgate.netnih.govingentaconnect.com
6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) ¹⁸F-fluoroethyl group at 6-O PET Radiotracer mdpi.comnih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elemental composition of this compound and its derivatives. google.com It serves as a complementary technique to NMR for structural verification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound, which is crucial for confirming the identity of newly synthesized molecules. benthamdirect.com

In the analysis of diprenorphine metabolism, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been used to identify metabolites, showing good agreement with in silico predictions. researchgate.netnih.gov For quality control of related opioids like buprenorphine, LC-MS methods are developed for structure verification of the main compound and any impurities. google.com

Quality Control and Radiochemical Purity Assessment

The quality control of radiopharmaceuticals derived from this compound is a stringent process governed by good manufacturing practice (GMP) standards to ensure the product is safe and effective for its intended application. nih.govbiocrick.com This involves a series of tests to confirm the identity, purity, and specific activity of the final product. iaea.org

Radiochemical purity is a critical quality attribute, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. mdpi.combiocrick.com It is typically assessed using radio-HPLC or radio-TLC. mdpi.commdpi.com For [¹⁸F]FE-DPN, analytical radio-HPLC chromatograms are used to ensure the radiochemical purity is high (often >98% or >99%). mdpi.comnih.govresearchgate.net The identity of the radiolabeled product is confirmed by comparing its HPLC retention time with that of an authentic, non-radioactive reference standard. mdpi.com

Chemical purity is also assessed to ensure that any chemical impurities (e.g., unreacted precursor, by-products) are below specified limits. mdpi.comgoogle.com Specific activity, the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol), is another key parameter. researchgate.netnih.gov It is determined by analytical HPLC, where the mass of the compound is quantified from the UV signal against a standard curve, and the radioactivity is measured by a radioactivity detector. nih.gov High specific activity is often required for receptor imaging studies to avoid pharmacological effects from the injected mass of the tracer. nih.govbiocrick.com Stability analysis is also performed to ensure the radiochemical purity remains high for a specified period after synthesis. nih.gov

Advanced Research Applications and Theoretical Studies

Computational Chemistry and Molecular Modeling of Ligand-Receptor Interactions

Computational chemistry and molecular modeling provide significant insights into the structural and electronic properties of complex molecules like 3-O-Trityl-diprenorphine and its derivatives, particularly concerning their roles as precursors in synthesizing opioid receptor ligands. The bulky triphenylmethyl (trityl) group at the 3-hydroxy position is not merely a passive protecting group; its presence profoundly influences the molecule's reactivity and stability, which are critical for its function in multi-step syntheses. The trityl group enhances the compound's stability and its affinity for opioid receptors, making it a valuable tool for studying these interactions.

While direct computational studies on the ligand-receptor interaction of this compound itself are not extensively documented, research on closely related precursors provides a strong inferential basis for its behavior. For instance, computational methods have been employed to investigate the molecular basis for the regioselectivity of the fluoroalkylation of 3-O-trityl-6-O-desmethyl-phenethyl-orvinol (TDPEO), a structurally similar precursor. dntb.gov.ua These theoretical studies help elucidate why reactions occur at specific positions, a crucial factor in the efficient synthesis of targeted radioligands. dntb.gov.ua Such modeling is essential for understanding the steric and electronic effects of the trityl group, which protects the phenolic hydroxyl group while directing alkylation to the 6-O position. mdpi.com The insights gained from these models are instrumental in optimizing reaction conditions and improving the yield and purity of the final PET tracers. dntb.gov.ua

Table 1: Computational Analysis of a Related Tritylated Precursor

Subject of StudyComputational MethodKey FindingImplication for this compound
Regioselectivity of fluoroalkylation of 3-O-trityl-6-O-desmethyl-phenethyl-orvinol (TDPEO) dntb.gov.uaNot specified, but used to investigate molecular basis of regioselectivity. dntb.gov.uaProvided understanding of the molecular basis for selective chemical modification at the 6-O position. dntb.gov.uaThe bulky trityl group sterically hinders reaction at the 3-O position, directing chemical modifications (like methylation or fluoroethylation) to the 6-O position, which is critical for its role as a synthesis precursor. dntb.gov.uamdpi.com

Application as a Chemical Probe for Opioid Receptor Biology

This compound, and more specifically its derivative 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN), serves as a pivotal chemical tool, not for direct interaction with opioid receptors in biological assays, but as a crucial precursor for the synthesis of highly valuable chemical probes. mdpi.comresearchgate.netmdpi.com Its primary application lies in the field of molecular imaging, where it is used to create radiolabeled ligands for Positron Emission Tomography (PET) studies of the opioid receptor system in vivo. researchgate.netresearchgate.netnih.gov

The genius of using the trityl group lies in its chemical properties: it is a base-stable, acid-labile protecting group. mdpi.comresearchgate.net This allows for the selective alkylation at the 6-O-desmethyl position under basic conditions without affecting the 3-O-phenolic group. mdpi.com Once the radiolabeled alkyl group is in place, the trityl group can be easily removed with acid to yield the final, biologically active radiotracer. mdpi.commdpi.com This method, introduced by Luthra and associates, was a significant improvement over previous precursors, such as those using a 3-O-tert-butyldimethylsilyl group, as it minimized the formation of unwanted byproducts and led to more reproducible radiosyntheses. mdpi.comresearchgate.netnih.gov

This precursor has enabled the routine production of key non-selective opioid receptor antagonist radiotracers, which are used to quantify the density and distribution of opioid receptors in the brain and other tissues. researchgate.netnih.gov

Table 2: Radiotracers Synthesized from this compound Precursors

PrecursorSynthesized RadiotracerReceptor Target(s)Imaging Application
3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN) mdpi.comresearchgate.net[6-O-methyl-¹¹C]diprenorphine ([¹¹C]DPN) mdpi.comresearchgate.netμ (mu), δ (delta), and κ (kappa) opioid receptors. researchgate.netnih.govPET imaging to probe the endogenous opioid system in vivo. researchgate.netdntb.gov.ua
3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN) nih.gov6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) nih.govμ, δ, and κ opioid receptors; shows some preference for μ-OR in vivo. nih.govnih.govnih.govPET imaging of opioid receptors with the benefit of the longer half-life of ¹⁸F. nih.gov

Investigation of Metabolic Stability and Pathways (Preclinical)

The metabolic stability of a PET radiotracer is a critical parameter that influences its utility for in vivo imaging. While this compound itself is an intermediate not intended for in vivo use, the metabolic profiles of the radioligands synthesized from it have been extensively studied in preclinical models. The design of these radioligands, facilitated by the tritylated precursor, aims to achieve high stability within the target organ (the brain) while allowing for clearance from the periphery.

Studies in baboons with [¹¹C]diprenorphine, which is synthesized from TDDPN, indicated that the radioligand is rapidly metabolized in the plasma. researchgate.net In contrast, analysis of radioactivity in the mouse brain showed that the radioligand is remarkably stable to metabolic transformation in the central nervous system. researchgate.net At 30 minutes after injection, 86-90% of the radioactivity extracted from the brain was attributed to the unchanged parent compound. researchgate.net

A similar pattern was observed for 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FDPN). In mice, the fraction of unchanged [¹⁸F]FDPN in the brain was greater than 80% at 30 minutes post-injection. nih.gov However, in plasma, the parent compound was cleared much more quickly, with only 5% remaining unchanged at the same time point, alongside the presence of one major hydrophilic metabolite. nih.gov This metabolic profile—high stability in the brain and rapid clearance from plasma—is highly desirable for a PET tracer, as it leads to a better signal-to-noise ratio and clearer images of receptor binding in the brain. nih.gov

Table 3: Preclinical Metabolic Profile of Radiotracers Derived from Tritylated Precursors

RadiotracerAnimal ModelTissueTime PointPercentage of Unchanged CompoundKey Observation
[¹¹C]diprenorphine researchgate.netBaboonPlasmaNot specifiedNot quantified, but described as "rapidly metabolized". researchgate.netRapid peripheral metabolism. researchgate.net
[¹¹C]diprenorphine researchgate.netMouseBrain30 min86-90% researchgate.netHigh stability in the central nervous system. researchgate.net
[¹⁸F]FDPN nih.govMousePlasma30 min5% nih.govRapid peripheral metabolism with a major hydrophilic metabolite. nih.gov
[¹⁸F]FDPN nih.govMouseBrain30 min>80% nih.govHigh stability in the central nervous system. nih.gov

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Routes for Precursors

The efficacy of radiolabeled imaging agents is highly dependent on the quality and availability of their precursors. The development of novel synthetic routes for precursors of diprenorphine (B84857) and related orvinols is a cornerstone of advancing opioid receptor imaging. A significant advancement in this area was the introduction of the base-stable, acid-labile trityl protecting group for the phenolic hydroxyl at the 3-position of the morphinan (B1239233) skeleton. mdpi.commdpi-res.com This strategy led to the creation of 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN), a precursor that circumvents the formation of 3-O-alkylated by-products during radiosynthesis, a common issue with previous precursors like 3-O-tert-butyldimethylsilyl-6-O-desmethyl-diprenorphine. mdpi.commdpi.comnih.gov

Research has focused on multi-step procedures to synthesize these precursors, often starting from naturally occurring poppy alkaloids like thebaine or oripavine. researchgate.netresearchgate.net For instance, diprenorphine and buprenorphine can be synthesized from precursors such as N¹⁷-benzyl-northebaine and N¹⁷-formyl-northebaine. researchgate.net

Further innovation involves the modification of TDDPN to create precursors for next-generation radiotracers. A notable example is the five-step synthesis of 6-O-(2-tosyloxyethoxy)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) from diprenorphine. benthamdirect.comresearchgate.net This novel precursor, designated the Henriksen precursor, was specifically designed for a one-pot, two-step nucleophilic radiosynthesis of the 18F-labeled ligand [¹⁸F]FE-DPN, highlighting a strategic shift towards creating precursors tailored for more efficient and direct radiolabeling methods. mdpi.comnih.govnih.gov

Precursor CompoundStarting MaterialKey Advantage/Application
3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN) DiprenorphineBase-stable protecting group prevents by-product formation in radiosynthesis of [¹¹C]diprenorphine. mdpi.commdpi.comucl.ac.uk
6-O-(2-tosyloxyethoxy)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) DiprenorphineDesigned for one-pot, two-step nucleophilic radiosynthesis of [¹⁸F]FE-DPN. nih.govbenthamdirect.comresearchgate.net
N¹⁷-benzyl-northebaine Thebaine derivativePrecursor for the synthesis of diprenorphine. researchgate.net
3-O-tert-butyldimethylsilyl-6-O-desmethyl-diprenorphine DiprenorphineEarlier generation precursor, susceptible to formation of O-alkylated byproducts. mdpi.commdpi.com

Optimization of Radiosynthesis for Enhanced Yields and Specific Activity

A primary goal in radiopharmaceutical chemistry is the optimization of synthesis to maximize radiochemical yield (RCY) and specific activity, ensuring the production of potent and effective imaging agents. The use of 3-O-Trityl-diprenorphine as a precursor has been central to these efforts.

For the synthesis of [¹¹C]diprenorphine, the O-methylation of 3-O-trityl, 6-desmethyl-diprenorphine using [¹¹C]methyl iodide or [¹¹C]methyl triflate is a key step. ucl.ac.uknih.gov The trityl protecting group allows for reproducible, high-yield radiosyntheses by preventing unwanted side reactions. ucl.ac.uk Automation of this process using platforms like the GE TRACERlab FXFE module has further improved reliability and reproducibility, consistently delivering 2.5-3.5 GBq of [¹¹C]diprenorphine with a specific activity of 8-11 GBq/µmol. nih.gov The use of [¹¹C]methyl triflate is explored as it can lead to a higher specific activity product, which is particularly advantageous for receptor occupancy studies. nih.govbiocrick.com

Significant progress has also been made in the synthesis of fluorine-18 (B77423) labeled diprenorphine analogues, which offer the logistical advantage of a longer half-life (110 min for ¹⁸F vs. 20.3 min for ¹¹C). mdpi.comnih.gov The development of a one-pot, two-step nucleophilic radiosynthesis for 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) from the TE-TDDPN precursor is a major innovation. mdpi.comnih.govbenthamdirect.com Optimization of this automated process, including the precise amount of reagents like K₂CO₃, has resulted in a decay-corrected RCY of 44.5 ± 10.6% and a molar activity of 32.2 ± 11.8 GBq/µmol within 60-65 minutes. mdpi.comresearchgate.net

Furthermore, the purity of reagents used in the synthesis chain is critical. Research has shown that impurities in commercial ethylene (B1197577) ditosylate, a reagent used to prepare [¹⁸F]fluoroethyltosylate, can react with precursors to form byproducts that are difficult to separate, thereby drastically reducing the effective specific activity of the final product. snmjournals.org A purification method involving precipitation has been shown to eliminate these impurities, increasing the chemical yield of the intermediate and boosting the specific activity of the final [¹⁸F]fluoroethyldiprenorphine ([¹⁸F]FEDPN) to approximately 4 TBq/µmol (100 Ci/µmol). snmjournals.org

RadiotracerPrecursorSynthesis MethodOptimized YieldOptimized Specific Activity
[¹¹C]diprenorphine 3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN)Automated one-pot synthesis with [¹¹C]CH₃I2.5-3.5 GBq delivered8-11 GBq/µmol
[¹⁸F]FE-DPN 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN)Automated one-pot, two-step nucleophilic fluorination44.5 ± 10.6% (decay-corrected)32.2 ± 11.8 GBq/µmol
[¹⁸F]FEDPN [¹⁸F]fluoroethyltosylate (from purified ethylene ditosylate)Fluoroethylation~30%~4 TBq/µmol (100 Ci/µmol)

Exploration of this compound in the Synthesis of Other Biomedical Research Agents

The synthetic strategies developed around this compound have proven versatile, extending to the creation of a broader family of biomedical research agents. The 3-O-trityl protection method is not limited to diprenorphine but has been successfully applied to the synthesis of other structurally related orvinols, which span a range of intrinsic activities from antagonist to partial and full agonist. mdpi.comacs.org

By applying the same principles, researchers have used 3-O-trityl-protected precursors of buprenorphine and phenethyl-orvinol (PEO) to synthesize their corresponding radiolabeled analogues. mdpi.commdpi-res.com This has led to the successful production of [¹¹C]buprenorphine, [¹⁸F]fluoroethyl-buprenorphine ([¹⁸F]FE-BPN), and [¹¹C]PEO. mdpi.comacs.orgresearchgate.net The ability to create a "triplet" of 6-O-¹⁸F-fluoroethylated orvinols ([¹⁸F]FE-DPN, [¹⁸F]FE-BPN, and [¹⁸F]FPEO) from their respective 3-O-trityl-6-O-desmethyl precursors allows for comparative studies of opioid receptor binding with ligands of differing pharmacological profiles. acs.orgresearchgate.net

Beyond PET agents, there is an exploration into modifying the diprenorphine scaffold for other imaging modalities like Single Photon Emission Computed Tomography (SPECT). This involves conjugating hydrophilic chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the diprenorphine molecule. biocrick.com These conjugates can then be complexed with trivalent radiometals like Indium-111 ([¹¹¹In]) to create SPECT imaging agents, potentially optimized for studying peripheral opioid receptors. biocrick.comresearchgate.net While not directly starting from this compound, this research direction demonstrates the broader utility of the diprenorphine structure as a template for developing diverse biomedical research agents.

Advanced Preclinical Imaging Techniques with Derived Ligands

Ligands derived from this compound are primarily utilized in advanced preclinical imaging, most notably with Positron Emission Tomography (PET). mdpi.comacs.org PET imaging with tracers like [¹¹C]diprenorphine and [¹⁸F]FE-DPN enables the non-invasive, quantitative study of the endogenous opioid system in living subjects. nih.govresearchgate.netresearchgate.net These studies can determine key parameters such as regional receptor density (Bmax) and ligand affinity (Kd). researchgate.net

Preclinical PET studies in animal models, including rodents and nonhuman primates, are essential for characterizing the in vivo binding profile and selectivity of new radioligands. mdpi.comresearchgate.net For example, recent small animal PET studies with [¹⁸F]FE-DPN suggest that while diprenorphine is considered a non-selective antagonist in vitro, the radioligand shows considerable selectivity for µ-opioid receptors in the living rodent brain, a finding that enhances its utility for specific research questions. mdpi.comnih.gov

The development of ¹⁸F-labeled ligands from trityl-protected precursors represents a significant technical advancement for preclinical imaging. mdpi.com The longer half-life of fluorine-18 allows for more extended PET scanning sessions, which can be crucial for accurately modeling receptor kinetics. nih.gov It also facilitates the distribution of the radiotracer to PET centers without an on-site cyclotron, broadening access to these advanced imaging tools. nih.gov

Beyond PET, the development of SPECT agents, such as ¹²⁵I- and ¹¹¹In-labeled diprenorphine analogues, provides alternative imaging strategies. researchgate.netsnmjournals.org For instance, a novel iodinated analog, ¹²⁵I-7α-O-Iodoallyl DPN, showed high affinity for opioid receptors in vitro and significant brain uptake in mice, demonstrating its potential as a SPECT radioligand. snmjournals.org These multi-modal imaging approaches, all stemming from modifications of the core diprenorphine structure, provide a powerful and versatile toolkit for exploring the complex pharmacology of the opioid system.

Q & A

Q. Q1. What are the established synthetic pathways for 3-O-Trityl-diprenorphine, and how can researchers validate the purity and structural integrity of the compound?

Methodological Answer: The synthesis of this compound typically involves tritylation of diprenorphine under anhydrous conditions using triphenylmethyl chloride (trityl chloride) in the presence of a base like triethylamine. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV detection to assess chemical homogeneity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to verify trityl group attachment at the 3-O position and mass spectrometry (MS) for molecular weight verification. Cross-referencing spectral data with literature values is critical to avoid misassignment .

Q. Q2. What analytical techniques are most effective for characterizing this compound in complex biological matrices?

Methodological Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for detecting this compound in biological samples due to its high sensitivity and specificity. Researchers should optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and collision energy to enhance ionization efficiency. For quantification, use internal standards like deuterated analogs (e.g., D₃-3-O-Trityl-diprenorphine) to correct for matrix effects. Validation parameters (linearity, LOQ, recovery) must adhere to ICH guidelines .

Intermediate Research Questions

Q. Q3. How can researchers design dose-response experiments to evaluate this compound’s efficacy in opioid receptor binding assays while controlling for trityl group instability?

Methodological Answer: To address trityl group lability, experimental designs should include:

  • Stability Testing: Pre-experiment stability assays in buffer solutions (pH 7.4) at 37°C to determine degradation kinetics.
  • Dose Optimization: Use logarithmic dilution series (e.g., 1 nM–10 µM) to account for potential metabolite interference.
  • Control Groups: Include non-tritylated diprenorphine as a comparator to isolate the trityl group’s pharmacological impact.
  • Receptor Binding Assays: Radioligand displacement (e.g., [³H]-naloxone) with Scatchard analysis to calculate Ki values. Data normalization to protein concentration (Bradford assay) is essential .

Q. Q4. What strategies are recommended for resolving contradictions in reported binding affinity data for this compound across different opioid receptor subtypes?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., temperature, ionic strength) or receptor isoform expression systems. Researchers should:

  • Standardize Assay Protocols: Adopt uniform buffer systems (e.g., Tris-HCl with 5 mM Mg²⁺) and temperature controls (25°C vs. 37°C).
  • Validate Receptor Models: Use CRISPR-edited cell lines expressing single receptor subtypes (e.g., µ-opioid receptor only) to eliminate cross-reactivity.
  • Meta-Analysis: Conduct systematic reviews of existing data to identify confounding variables (e.g., trityl group hydrolysis during assays) .

Advanced Research Questions

Q. Q5. How can computational modeling be integrated with experimental data to predict this compound’s pharmacokinetic profile and off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with opioid receptors using software like GROMACS or AMBER. Focus on hydrogen bonding and hydrophobic interactions with receptor binding pockets.
  • ADME Prediction: Tools like SwissADME or pkCSM can estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 metabolism.
  • Experimental Validation: Compare in silico predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) and high-throughput screening for off-target kinase activity .

Q. Q6. What experimental frameworks are suitable for investigating the role of this compound in modulating opioid tolerance in chronic pain models?

Methodological Answer:

  • Animal Models: Use neuropathic pain models (e.g., chronic constriction injury in rats) with escalating morphine doses to induce tolerance.
  • Intervention Design: Administer this compound intravenously at staggered intervals (e.g., pre- vs. post-tolerance induction).
  • Outcome Measures: Quantify hyperalgesia (von Frey test) and receptor internalization via confocal microscopy (GFP-tagged µ-opioid receptors).
  • Data Analysis: Apply mixed-effects models to account for inter-subject variability and use Bonferroni correction for multiple comparisons .

Methodological Integration Questions

Q. Q7. How should researchers reconcile discrepancies between in vitro binding data and in vivo efficacy studies for this compound?

Methodological Answer: Discrepancies may stem from differences in bioavailability or metabolite formation. Strategies include:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Link plasma concentration-time profiles (LC-MS/MS data) to analgesic effects (tail-flick test).
  • Metabolite Identification: Use high-resolution MS to detect trityl group hydrolysis products in vivo.
  • Tissue Distribution Studies: Autoradiography with radiolabeled this compound to assess CNS penetration .

Q. Q8. What are best practices for integrating findings on this compound into existing literature on opioid receptor modulators?

Methodological Answer:

  • Systematic Review: Follow PRISMA guidelines to synthesize data on structural analogs (e.g., naltrexone derivatives).
  • Gap Analysis: Use tools like VOSviewer to map research trends and identify understudied receptor subtypes (e.g., δ-opioid receptors).
  • Mechanistic Hypotheses: Propose testable models (e.g., allosteric modulation via trityl group) and validate via mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.